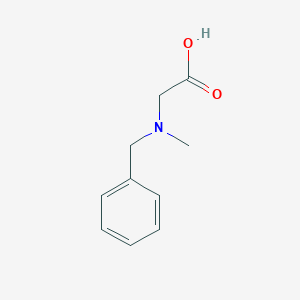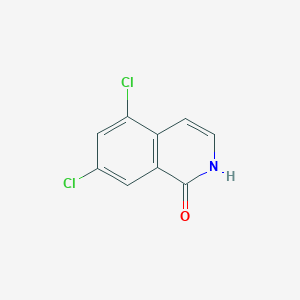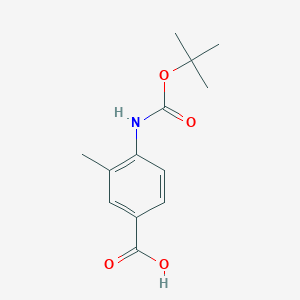
N-benzyl-N-methylglycine
描述
N-benzyl-N-methylglycine is an organic compound with the molecular formula C10H13NO2. It is a derivative of glycine, where the hydrogen atoms on the nitrogen are replaced by a benzyl and a methyl group. This compound is known for its amphoteric properties, meaning it can act as both an acid and a base. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: N-benzyl-N-methylglycine can be synthesized through several methods. One common method involves the alkylation of glycine derivatives. For instance, N-benzylglycine can be methylated using methyl iodide in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: N-benzyl-N-methylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl or methyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction can produce N-benzyl-N-methylamine .
科学研究应用
N-benzyl-N-methylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a model compound for studying amino acid derivatives and their interactions with biological molecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of surfactants and other industrial chemicals
作用机制
The mechanism of action of N-benzyl-N-methylglycine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular processes .
相似化合物的比较
N-methylglycine (Sarcosine): A simpler derivative of glycine with only a methyl group attached to the nitrogen.
N-benzylglycine: Similar to N-benzyl-N-methylglycine but lacks the methyl group on the nitrogen.
N,N-dimethylglycine: Contains two methyl groups on the nitrogen, differing from the benzyl group in this compound.
Uniqueness: this compound is unique due to the presence of both benzyl and methyl groups on the nitrogen. This dual substitution imparts distinct chemical properties, such as increased lipophilicity and altered reactivity compared to its simpler counterparts .
属性
IUPAC Name |
2-[benzyl(methyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(8-10(12)13)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKZHAPLKMRAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70306809 | |
| Record name | N-benzyl-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70306809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37429-48-4 | |
| Record name | 37429-48-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179895 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-benzyl-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70306809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: N-benzyl-N-methylglycine derivatives, particularly those with varying alkyl chain lengths like N-Decyl-N-benzyl-N-methylglycine and N-Dodecyl-N-benzyl-N-methylglycine, act as surfactants. They achieve this by adsorbing at the oil/water interface. This adsorption disrupts the growth of wax crystals in the oil, leading to improved flow properties and a lower pour point. [, ] Essentially, they function as flow improvers and pour point depressants by modifying the interfacial properties and preventing the formation of large, interconnected wax crystal structures.
A: The length of the hydrocarbon chain in this compound derivatives directly correlates with their effectiveness as pour point depressants. Studies have shown that longer chains enhance their ability to depress the pour point of oils. [] This is likely due to the increased hydrophobic interactions between the longer chains and the wax molecules, leading to more effective adsorption and disruption of crystal growth.
A: Yes, research suggests that this compound derivatives also possess antioxidant and anti-wear properties. [] Their ability to form micelles allows them to trap free radicals, thus inhibiting oil oxidation. Moreover, they demonstrate the ability to chemisorb onto surfaces like silicon carbide, forming protective films that reduce wear.
A: In the alkylation of toluene with methanol over modified ZSM-5 zeolites, N-Octyl-N-benzyl-N-methylglycine functions as an emulsifier. Its presence has been shown to influence the conversion of toluene and the selectivity towards xylene isomers. [] The specific impact on selectivity depends on the degree of Sr modification of the ZSM-5 zeolite catalyst.
A: N-octyl-N-benzyl-N-methylglycine can act as a collector in the froth flotation process for separating emulsifiable oil. The effectiveness of this process is influenced by surface tension. By adding alcohols such as ethanol, n-propanol, or n-butanol, the surface tension at the air/water interface can be controlled. This control impacts the adsorption behavior of the N-octyl-N-benzyl-N-methylglycine collector, ultimately affecting oil recovery. []
A: Studies investigating the interaction between alkyl glycosides (like n-decyl-beta-maltoside and n-decyl-beta-glucoside) and N-dodecyl-N-benzyl-N-methylglycine reveal interesting insights into their behavior in mixed systems. The research indicates that the maltoside glycosides exhibit weak interactions with N-dodecyl-N-benzyl-N-methylglycine, while glucoside glycosides show somewhat stronger interactions. Interestingly, mixtures of glucoside/maltoside demonstrate even stronger interactions with N-dodecyl-N-benzyl-N-methylglycine, suggesting potential synergistic effects in applications where these surfactants are used together. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B175523.png)





